Bisabolol oxide B chemical and physical properties
Bisabolol oxide B chemical and physical properties
A Technical Guide to Bisabolol Oxide B: Chemical and Physical Properties for Researchers
This guide provides an in-depth overview of the core chemical and physical properties of Bisabolol oxide B, a significant sesquiterpenoid found predominantly in the essential oil of German chamomile (Matricaria chamomilla).[1] As a major oxidation product of α-bisabolol, this compound is of significant interest to researchers in phytochemistry, pharmacology, and drug development for its potential biological activities.[2][3] This document collates essential data, outlines common experimental protocols, and visualizes key processes relevant to its study.
Chemical Identity and Structure
Bisabolol oxide B is a monocyclic sesquiterpene oxide.[4] It exists in different stereoisomeric forms, which can lead to variations in reported CAS numbers and properties. The primary identifiers and structural details are crucial for accurate characterization and procurement.
Table 1: Chemical Identification of Bisabolol Oxide B
| Identifier | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₅H₂₆O₂ | [5][6][7][8] |
| Molecular Weight | ~238.37 g/mol | [5][8][9] |
| IUPAC Name | 2-[5-methyl-5-(4-methylcyclohex-3-en-1-yl)oxolan-2-yl]propan-2-ol | [4][6][10] |
| CAS Registry Number | 55399-12-7 (Generic/Mixture) | [6][9][11] |
| 26184-88-3 (for (-)-α-Bisabolol oxide B) | [5][7][8] | |
| InChI Key | RKBAYVATPNYHLW-UHFFFAOYSA-N (Standard) | [6] |
| Canonical SMILES | CC1=CCC(CC1)C1(C)CCC(O1)C(C)(C)O | [10] |
| Synonyms | Tetrahydro-α,α,5-trimethyl-5-(4-methyl-3-cyclohexen-1-yl)furan-2-methanol, Bisabolol oxide II |[6][7][8] |
Physicochemical Properties
The physical properties of Bisabolol oxide B are fundamental for its handling, formulation, and analysis. Many of these values are estimated due to the compound's complexity and its common occurrence as part of a mixture in essential oils.
Table 2: Physical Properties of Bisabolol Oxide B
| Property | Value | Notes | Source(s) |
|---|---|---|---|
| Boiling Point | 326.00 to 327.00 °C | at 760.00 mm Hg (Estimated) | [5] |
| Flash Point | 124.90 °C (257.00 °F) | TCC (Estimated) | [5] |
| Vapor Pressure | 0.000016 mmHg | at 25.00 °C (Estimated) | [5] |
| Water Solubility | 21.49 mg/L | at 25 °C (Estimated) | [5] |
| Solubility | Soluble in alcohol | Insoluble in water | [5] |
| logP (Octanol/Water) | 2.5 - 3.35 | (Estimated) |[5][8] |
Spectral Data for Characterization
Spectroscopic methods are indispensable for the identification and structural elucidation of Bisabolol oxide B. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common technique for its identification within complex mixtures like essential oils.
Table 3: Key Spectral Data and Analytical Parameters | Data Type | Description / Key Values | Source(s) | | :--- | :--- | :--- | | Mass Spectrometry | GC-MS data is widely available in spectral libraries. |[4][8][12] | | NMR Spectroscopy | ¹³C NMR data is available for structural confirmation. |[4] | | Kovats Retention Index | Standard non-polar columns: 1616 - 1656 | A key parameter for GC identification. |[4][13] | | | Standard polar columns: 2511 - 2525 | |[4] |
Experimental Protocols
The isolation and analysis of Bisabolol oxide B typically involve extraction from a natural source, followed by chromatographic separation and spectroscopic identification.
Protocol: Isolation and Analysis from Matricaria chamomilla
-
Extraction: The essential oil is commonly obtained from the dried flower heads of Matricaria chamomilla via hydrodistillation or steam distillation. This process isolates volatile compounds, including sesquiterpenoids.
-
Fractionation (Optional): For isolating pure compounds, the raw essential oil may be subjected to column chromatography or preparative gas chromatography to separate fractions based on polarity and volatility.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Sample Preparation: The essential oil or fraction is diluted in a suitable solvent (e.g., hexane (B92381) or ethanol).
-
Injection: A small volume (typically 1 µL) of the diluted sample is injected into the GC system.
-
Separation: A non-polar capillary column (e.g., HP-5MS) is commonly used. The oven temperature is programmed to ramp up (e.g., from 60°C to 240°C) to separate compounds based on their boiling points and interaction with the stationary phase.[14]
-
Identification: As compounds elute from the column, they enter the mass spectrometer. The resulting mass spectra are compared against spectral libraries (e.g., NIST, Wiley) for identification. Confirmation is achieved by comparing the calculated Kovats Retention Index (RI) with literature values.[13][14]
-
-
Structural Elucidation (NMR): For novel or purified compounds, 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy is performed to definitively determine the chemical structure.[1]
Biological Activity and Signaling Pathways
Bisabolol oxide B, along with other constituents of chamomile oil, contributes to its known therapeutic properties, including anti-inflammatory and antibacterial effects.[1][2] Recent in silico research has explored its potential as an anticancer agent, highlighting a possible interaction with apoptosis-regulating proteins.
Potential Anti-Glioblastoma Activity (In Silico)
A computational study demonstrated that Bisabolol oxide B may act as an inhibitor of the Bcl-2 family of proteins, specifically Bcl-xl.[15] These proteins are key regulators of the intrinsic apoptotic pathway. By inhibiting anti-apoptotic proteins like Bcl-xl, compounds can trigger programmed cell death in cancer cells. This suggests a potential mechanism of action for Bisabolol oxide B in cancer therapy, which warrants further in vitro and in vivo investigation.[15]
References
- 1. Hydroxylated bisabolol oxides: evidence for secondary oxidative metabolism in Matricaria chamomilla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biotransformation of (−)-α-Bisabolol by Absidia coerulea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nanu-skincare.com [nanu-skincare.com]
- 4. bisabolol oxide B | C15H26O2 | CID 117301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alpha-bisabolol oxide B, 26184-88-3 [thegoodscentscompany.com]
- 6. Bisabolol oxide B [webbook.nist.gov]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. (-)-alpha-Bisabolol oxide B | C15H26O2 | CID 91865027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Showing Compound alpha-Bisabolol oxide B (FDB017436) - FooDB [foodb.ca]
- 11. Bisabolol oxide B (CAS 55399-12-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. Bisabolol oxide B [webbook.nist.gov]
- 14. impactfactor.org [impactfactor.org]
- 15. researchgate.net [researchgate.net]
